6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

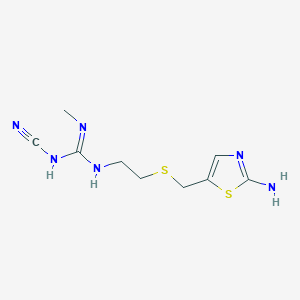

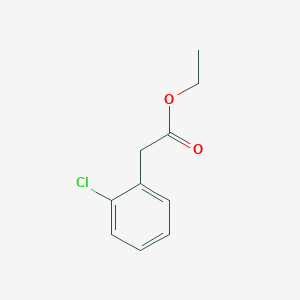

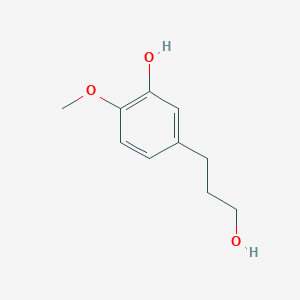

“6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 116734-19-1 . It has a molecular weight of 299.71 and its IUPAC name is 6-chloro-2-(4-hydroxyphenyl)-4-quinolinecarboxylic acid . The compound is solid at room temperature .

Synthesis Analysis

The synthesis of quinoline derivatives, including “6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid”, has been a subject of interest in the field of medicinal chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The InChI code for “6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid” is 1S/C16H10ClNO3/c17-10-3-6-14-12(7-10)13(16(20)21)8-15(18-14)9-1-4-11(19)5-2-9/h1-8,19H,(H,20,21) . This indicates the presence of a chlorine atom, a hydroxy group, and a carboxylic acid group in the quinoline structure.Physical And Chemical Properties Analysis

“6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid” is a solid at room temperature . It has a molecular weight of 299.71 .Wissenschaftliche Forschungsanwendungen

Application in Medicinal Chemistry

Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry . Quinazolines and quinazolinones, which are similar to quinolines, have shown a wide range of biological activities, such as anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic .

Synthesis of Biologically Active Compounds

Quinoline is an essential scaffold for leads in drug discovery . Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented . For example, 2-carbocyclic and 2-heterocyclic quinoline-4-carboxylic acids were established as novel immunosuppressive agents .

Synthesis Procedures

A wide range of synthesis protocols have been reported for the construction of the quinoline scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

Environmental Impact

The review focuses on and highlights the above-mentioned synthesis procedures and findings to tackle the drawbacks of the syntheses and side effects on the environment .

Development of Alkaline Phosphatase Inhibitors

Quinoline-4-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . Most of the tested compounds showed remarkable inhibition of human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue specific human intestinal alkaline phosphatase (h-IAP) and human placental alkaline phosphatase (h-PLAP) . Among them, one compound was identified as a potent inhibitor of h-TNAP with an IC 50 value of 22 ± 1 nM, whereas, another emerged as a lead candidate against h-IAP and h-PLAP with IC 50 values of 34 ± 10 and 82 ± 10 nM, respectively .

Synthesis of Alkaloids, Fungicides, Biocides, Virucides, and Rubber Chemicals

Various quinoline derivatives are used in the synthesis of alkaloids, fungicides, biocides, virucides, and rubber chemicals . They are also used as flavoring agents .

Antibacterial and Antioxidant Activities

A diverse range of quinoline-4-carboxylic acid derivatives has been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The synthesized compounds were screened for their antibacterial activity against four bacterial strains . Seven of the synthetic compounds showed good antibacterial activity compared to ciprofloxacin . The radical scavenging property of these compounds was evaluated using DPPH radical assay where compounds showed strong activity .

Applications in Agrochemicals and Dye Industry

Many quinoline derivatives are found to have applications in agrochemicals as well as use in the study of bio-organic and bio-organometallic processes . They are also used in manufacturing dyes, food colorants, pH indicators and other organic compounds .

Synthesis of Alkaloids and Other Organic Compounds

4-Hydroxyquinolines are important synthons and precursors of many naturally occurring alkaloids, polycyclic condensed heterocycles, (poly)azaheterocycles, isoxazolo-quinolines, pyranoquinolines, piperazinyl carbonamides, pyrazoloquinolines and oxazino-quinolines .

Eigenschaften

IUPAC Name |

6-chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO3/c17-10-3-6-14-12(7-10)13(16(20)21)8-15(18-14)9-1-4-11(19)5-2-9/h1-8,19H,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXWWEZKXRRXHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30419984 |

Source

|

| Record name | 6-chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30419984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |

CAS RN |

116734-19-1 |

Source

|

| Record name | 6-chloro-2-(4-hydroxyphenyl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30419984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B49073.png)